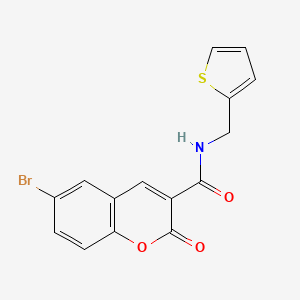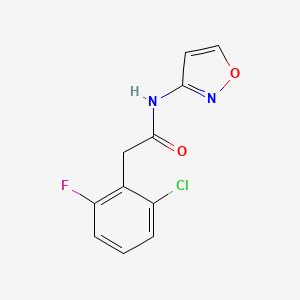
6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide
Overview
Description
6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.
Oxidation: Formation of the oxo group at the 2nd position.
Amidation: Coupling of the carboxylic acid group with 2-thienylmethylamine to form the carboxamide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors, employing catalysts to increase yield, and ensuring the purity of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thienyl group is involved.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the thienylmethyl group.
2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide: Lacks the bromine atom.
6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Lacks the amide group.
Uniqueness
6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom and the thienylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S/c16-10-3-4-13-9(6-10)7-12(15(19)20-13)14(18)17-8-11-2-1-5-21-11/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSQIDWRXLQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B3490598.png)

![5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide](/img/structure/B3490619.png)
![methyl 3-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3490624.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3490641.png)
![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B3490647.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3490655.png)
![5-BENZYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3490656.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B3490657.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B3490666.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3490685.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3490699.png)
